8-Fluoroquinoline-7-boronic acid

Vue d'ensemble

Description

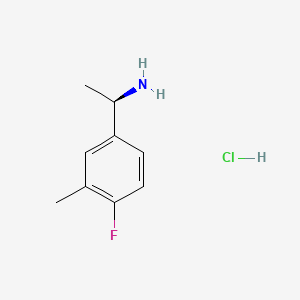

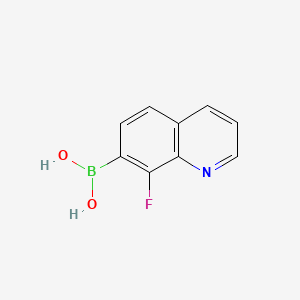

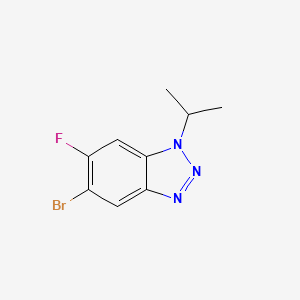

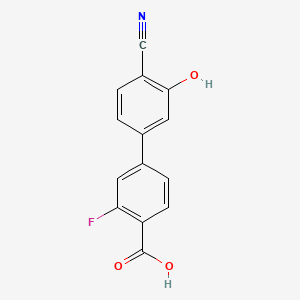

8-Fluoroquinoline-7-boronic acid is a chemical compound with the molecular formula C9H7BFNO2 . It has an average mass of 190.967 Da and a monoisotopic mass of 191.055389 Da .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-7-boronic acid consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoroquinoline-7-boronic acid are not available, boronic acids are known to participate in various coupling reactions to form carbon-carbon bonds.Physical And Chemical Properties Analysis

8-Fluoroquinoline-7-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 400.4±55.0 °C at 760 mmHg, and a flash point of 196.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Antibacterial Agent Synthesis

8-Amino-7-(aryl/hetaryl)fluoroquinolones, synthesized using aryl(hetaryl)boronic acids, including 8-Fluoroquinoline-7-boronic acid, have demonstrated significant antibacterial activity. These compounds, developed through Suzuki–Miyaura cross-coupling reactions, exhibit promising results against various bacteria, suggesting potential for new antimicrobial drugs (Al-Akhras et al., 2022).

Luminescent Material Development

8-Fluoroquinoline-7-boronic acid contributes to the creation of organic luminescent materials. Research has shown that the reaction of this compound with other organic compounds, such as 1,2-phenylenediboronic acid, results in luminescent complexes. These materials have potential applications in electroluminescent devices like OLEDs (Jarzembska et al., 2017).

Cancer Research

In the context of cancer research, hybrid fluoroquinolone-boron complexes have been synthesized and evaluated, specifically in cervical cancer cell lines. These studies indicate the potential of fluoroquinolone-boron hybrids, including derivatives of 8-Fluoroquinoline-7-boronic acid, as agents for cancer treatment (Hernández-López et al., 2019).

Chemosensor Development

8-Fluoroquinoline-7-boronic acid has been utilized in the development of chemosensors. For instance, its derivatives have been used in creating selective chromo- and fluoroionophores for detecting metal ions in aqueous solutions. This has significant implications in environmental monitoring and analytical chemistry (Moon et al., 2004).

Electroluminescent Properties

Studies on organoboron quinolinolates, involving 8-Fluoroquinoline-7-boronic acid, have revealed their electroluminescent properties. These compounds exhibit potential for use in electronic devices due to their unique luminescent characteristics (Kappaun et al., 2006).

Safety and Hazards

Orientations Futures

Boronic acids, including 8-Fluoroquinoline-7-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in the development of fluorescent sensors, biochemical tools, and therapeutics . Future research may continue to explore these and other potential applications of 8-Fluoroquinoline-7-boronic acid.

Mécanisme D'action

Target of Action

It is known that fluoroquinolines, a class of antibiotics to which this compound belongs, are known for their antibacterial activity. The boronic acid group could potentially enhance this activity, leading to the development of novel antibiotics with improved properties.

Mode of Action

Fluoroquinolines generally work by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Action Environment

It’s known that the compound should be stored in an inert atmosphere and under refrigerated conditions .

Propriétés

IUPAC Name |

(8-fluoroquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBZWJQHLQPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675123 | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-7-boronic acid | |

CAS RN |

1217500-71-4 | |

| Record name | B-(8-Fluoro-7-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)